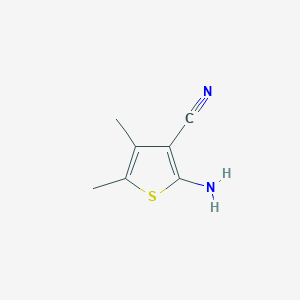

2-Amino-4,5-dimethylthiophene-3-carbonitrile

Cat. No. B448075

Key on ui cas rn:

4651-94-9

M. Wt: 152.22g/mol

InChI Key: DTDMOFLHHZZNFB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08754088B2

Procedure details

A solution of 3-mercapto-2-butanone (1.00 kg, 9.0 mole, 93.6% assay) in 2.0 L SDA 3C 200 Proof, absolute Ethanol (Ethanol) is prepared in a 5 L 1N RBF fitted with torian and transfer tubing. Malononitrile (588.8 g, 8.9 mole) is dissolved in 5.0 L Ethanol and cooled to 4° C. at which point triethylamine (250 mL, 1.8 mole, 0.2 eq) is added with a 560 mL ethanol rinse. The anionic malononitrile solution is cooled to −2° C. and the 3-mercaptobutanone solution is added over 1.3 hrs at −1 to −5° C. After an hour, the reaction shows less than 0.1% malononitrile. The reaction is concentrated on the rotovap (40° C. bath) to a slurry of approximately 2.5 L and 3.0 L of heptanes are added. The slurry is cooled to 5° C. for 30 minutes and the solids collected by filtration. The solids are rinsed with 2.5 L of 20% Ethanol in heptanes in 7 portions. The excess solvent is removed on the filter, and the wet cake dried in a vacuum oven overnight at 40° C. and full vacuum to give an off white solid as 2-amino-4,5-dimethylthiophene-3-carbonitrile (870 g, 64.1% yield, 99.7% purity shown by HPLC). The filtrates are reconcentrated to an oily slurry which is filtered and rinsed with 0.5 L of 20% Ethanol in heptanes. The second crop of solids is dried separately (47 g, 3.5% yield, 98.6% purity shown by HPLC). NMR (400 MHz, DMSO-d6) δ 1.93 (d, J=1.2 Hz, 3H), 2.07 (d, J=1.2 Hz, 3H), 3.33 (s, 2H). MS 153 (MH+). HPLC Retention Time: approximately 10.9 minute (Phenomenex Luna C18 (2) column, acetonitrile/water with 0.1% AcOH).

[Compound]

Name

3C

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

64.1%

Identifiers

|

REACTION_CXSMILES

|

[SH:1][CH:2]([CH3:6])[C:3](=O)[CH3:4].[C:7](#[N:11])[CH2:8][C:9]#[N:10].C(N(CC)CC)C>C(O)C>[NH2:10][C:9]1[S:1][C:2]([CH3:6])=[C:3]([CH3:4])[C:8]=1[C:7]#[N:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

SC(C(C)=O)C

|

[Compound]

|

Name

|

3C

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

588.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC#N)#N

|

|

Name

|

|

|

Quantity

|

5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

560 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-2 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with torian and transfer tubing

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the 3-mercaptobutanone solution is added over 1.3 hrs at −1 to −5° C

|

|

Duration

|

1.3 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After an hour

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction is concentrated on the rotovap (40° C. bath) to a slurry of approximately 2.5 L and 3.0 L of heptanes

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry is cooled to 5° C. for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids are rinsed with 2.5 L of 20% Ethanol in heptanes in 7 portions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess solvent is removed on the filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the wet cake dried in a vacuum oven overnight at 40° C.

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1SC(=C(C1C#N)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 870 g | |

| YIELD: PERCENTYIELD | 64.1% | |

| YIELD: CALCULATEDPERCENTYIELD | 64.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |